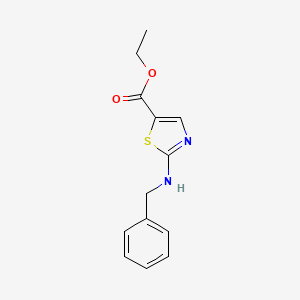

Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

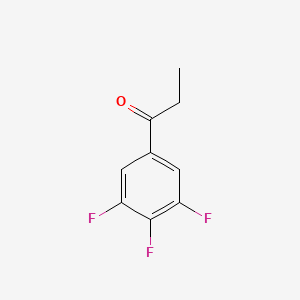

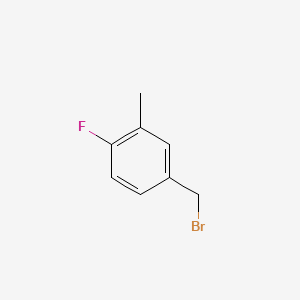

Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate is a chemical compound. Based on its name, it contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has an ethyl ester group and a benzylamino group attached to the thiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 1,3-thiazole derivative with a benzylamine to introduce the benzylamino group, followed by esterification with an ethyl alcohol to introduce the ethyl carboxylate group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,3-thiazole ring, which is a five-membered ring containing two non-carbon atoms (one sulfur atom and one nitrogen atom) at the 1 and 3 positions. Attached to this ring would be a benzylamino group and an ethyl carboxylate group .Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the thiazole ring itself can be modulated by the substituents attached to it.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazole derivatives are generally stable compounds. The presence of the ethyl ester group could make the compound susceptible to hydrolysis under acidic or basic conditions .Wissenschaftliche Forschungsanwendungen

Application 1: Anti-Alzheimer’s Agent

- Summary of the Application : This compound has been used in the design of multifunctional compounds with expected activity against disease-modifying and symptomatic targets in Alzheimer’s disease . A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source. However, the study involved the design and synthesis of a series of 15 drug-like various substituted derivatives of the compound .

- Results or Outcomes : The most promising compound displayed inhibitory potency against eel acetylcholinesterase (IC50 = 3.33 μM), human β-secretase (43.7% at 50 μM), and β-amyloid aggregation (24.9% at 10 μM) . Molecular modeling studies have revealed possible interaction of this compound with the active sites of both enzymes—acetylcholinesterase and β-secretase .

Application 2: Aza-Michael Additions

- Summary of the Application : This compound has been used in the study of Aza-Michael additions . Aza-Michael addition is a specific class of Michael addition where an azanide (a compound containing a nitrogen atom) is added to an α,β-unsaturated carbonyl compound containing a conjugate acid .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source. However, the study involved the use of ethyl 2-phenylacrylate, benzylamine, and DBU .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application 3: Synthesis of Isoindoline-1,3-dione Derivatives

- Summary of the Application : This compound has been used in the design of isoindoline-1,3-dione derivatives . A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source. However, the study involved the design and synthesis of a series of 15 drug-like various substituted derivatives of the compound .

- Results or Outcomes : The most promising compound displayed inhibitory potency against eel acetylcholinesterase (IC50 = 3.33 μM), human β-secretase (43.7% at 50 μM), and β-amyloid aggregation (24.9% at 10 μM) . Molecular modeling studies have revealed possible interaction of this compound with the active sites of both enzymes—acetylcholinesterase and β-secretase .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-15-13(18-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPUUSIPGYVPBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381481 |

Source

|

| Record name | ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate | |

CAS RN |

342394-00-7 |

Source

|

| Record name | ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.